molecular formula C11H14O2S B221139 25-Hydroxy-26,27-dimethylcholecalciferol CAS No. 116925-40-7

25-Hydroxy-26,27-dimethylcholecalciferol

Cat. No.: B221139
CAS No.: 116925-40-7
M. Wt: 428.7 g/mol
InChI Key: PYGGFMISRIMKTA-IBSHMIGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxy-26,27-dimethylcholecalciferol is a synthetically modified analog of the major circulating form of vitamin D, 25-hydroxyvitamin D3 (calcidiol) . It is supplied as a high-purity chemical reagent for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. In vivo, vitamin D3 is first hydroxylated in the liver by enzymes such as CYP2R1 to form 25-hydroxyvitamin D3, the primary biomarker used to assess an individual's vitamin D status . This compound is then further activated in the kidneys by the enzyme CYP27B1 (1α-hydroxylase) to produce the hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol) . The biologically active metabolites of vitamin D exert their effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of hundreds of genes involved in calcium and phosphate homeostasis, cellular proliferation, and immune response . The specific structural modification of this compound, with methyl groups on the side chain, is designed to alter its metabolism and interaction with vitamin D binding protein (DBP) . This makes it a valuable research tool for investigating the vitamin D metabolic pathway, the substrate specificity and activity of vitamin D-hydroxylating enzymes (e.g., CYP27B1 and CYP24A1), and the structure-function relationship of vitamin D analogs with the VDR . Researchers can utilize this analog to develop and study novel vitamin D compounds with potential tissue-specific activity and reduced tendency to cause hypercalcemia, a common limitation of natural vitamin D metabolites.

Properties

CAS No.

116925-40-7

Molecular Formula

C11H14O2S

Molecular Weight

428.7 g/mol

IUPAC Name

(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C29H48O2/c1-6-22-20-27-28(4,18-15-23-19-25(31)14-13-21(23)3)16-10-17-29(27,5)26(22)12-9-8-11-24(30)7-2/h13-15,18,22,24-27,30-31H,6-12,16-17,19-20H2,1-5H3/b18-15-/t22?,24-,25+,26+,27+,28?,29-/m0/s1

InChI Key

PYGGFMISRIMKTA-IBSHMIGKSA-N

SMILES

CCC1CC2C(CCCC2(C1CCCCC(CC)O)C)(C)C=CC3=C(C=CC(C3)O)C

Isomeric SMILES

CCC1C[C@H]2[C@]([C@@H]1CCCC[C@H](CC)O)(CCCC2(C)/C=C\C3=C(C=C[C@H](C3)O)C)C

Canonical SMILES

CCC1CC2C(CCCC2(C1CCCCC(CC)O)C)(C)C=CC3=C(C=CC(C3)O)C

Synonyms

25-hydroxy-26,27-dimethylcholecalciferol
25-hydroxy-26,27-dimethylvitamin D3
26,27-dimethylcalcifediol

Origin of Product

United States

Synthesis and Structural Characterization Methodologies

Chemical Synthetic Pathways and Strategies for 25-Hydroxy-26,27-dimethylcholecalciferol

The synthesis of vitamin D analogs is typically achieved through convergent strategies, which involve the separate synthesis of the A-ring and the CD-ring-side-chain fragments, followed by their coupling. acs.orgpnas.org This approach is generally more efficient for producing gram quantities of the target molecule compared to a linear synthesis where the molecule is built step-by-step. iiarjournals.org

A key reaction in many convergent syntheses is the Wittig-Horner coupling, which connects a phosphine (B1218219) oxide derivative of the A-ring with a ketone of the CD-ring system (often the Grundmann's ketone). mdpi.com For instance, the synthesis of 2,2-disubstituted 1α,25-dihydroxy-19-nor-vitamin D₃ analogs utilizes a Wittig-Horner coupling between an A-ring phosphine oxide and a 25-hydroxy Grundmann's ketone. mdpi.com Another powerful coupling reaction employed is the Sonogashira coupling, which has been used to create C-20 isomers of vitamin D analogs. acs.orgpnas.org

While a specific synthesis for this compound is not extensively detailed in the provided literature, the synthesis of a closely related analog, 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D₃, has been described. nih.gov This synthesis starts from 3β-hydroxy-22,23-dinorcholenic acid 3-acetate, indicating a strategy that builds the modified side chain onto a pre-existing steroidal core. nih.gov

A foundational step in many vitamin D syntheses involves the photochemical conversion of a 7-dehydrocholesterol (B119134) precursor. libretexts.org Irradiation with UV light induces an electrocyclic ring-opening to form previtamin D, which then undergoes a thermal iiarjournals.orgyoutube.com sigmatropic hydrogen shift to yield the final vitamin D triene system. libretexts.orgacs.org Modern approaches have sought to intensify this process, with methods like microflow high-pressure/high-temperature (photo-high-p,T) synthesis reducing reaction times significantly. acs.org

Precursor Compounds and Reaction Intermediates in Analog Synthesis

The synthesis of complex vitamin D analogs relies on the availability of key precursor compounds and the controlled formation of reaction intermediates. These building blocks are typically divided into the A-ring synthon and the CD-ring fragment, which includes the side chain.

Key Precursor Compounds:

CD-Ring/Side-Chain Precursors: A common starting material for the CD-ring and side chain is derived from natural sources, such as vitamin D₂ (ergocalciferol), which can be chemically degraded to provide the core structure. pnas.orgiiarjournals.org For the synthesis of 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D₃, the precursor is 3β-hydroxy-22,23-dinorcholenic acid 3-acetate. nih.gov Another pivotal precursor is the Windaus-Grundmann ketone, a versatile intermediate for side-chain elaboration. researchgate.net Syntheses may also start from the Inhoffen–Lythgoe diol, another classic CD-ring building block. pnas.orgmdpi.com

A-Ring Precursors: A-ring synthons are typically prepared through multi-step organic synthesis. For example, 2-hydroxy-type A-ring precursors can be synthesized from D-lyxose. mdpi.com These synthons are often functionalized as phosphine oxides or bromoolefins to facilitate coupling with the CD-ring fragment. mdpi.commdpi.com

Reaction Intermediates: The synthetic pathways involve several critical intermediates. The Grignard reaction, for example, uses a 25-keto-27-nor-vitamin D derivative as an intermediate to introduce the final methyl groups at the end of the side chain. nih.gov The general vitamin D synthesis proceeds through the crucial previtamin D intermediate, which is formed after UV irradiation of the 7-dehydrocholesterol precursor. libretexts.org This intermediate thermally isomerizes to the stable vitamin D structure. libretexts.org Other key intermediates include propargylic alcohols, which can be reduced to allylic alcohols before the final A-ring coupling. mdpi.com

Table 1: Key Precursors and Intermediates in Vitamin D Analog Synthesis

Compound Type Example(s) Role in Synthesis
CD-Ring Precursor Grundmann's Ketone, Inhoffen-Lythgoe Diol, 3β-hydroxy-22,23-dinorcholenic acid Provides the core bicyclic ring system and a handle for side-chain construction. nih.govresearchgate.netmdpi.com
A-Ring Precursor A-ring phosphine oxides The northern fragment of the molecule, coupled with the CD-ring to form the triene system. mdpi.com
Reaction Intermediate Previtamin D Photochemically generated intermediate that thermally rearranges to the final secosteroid structure. libretexts.org
Reaction Intermediate 25-keto-27-nor-vitamin D derivatives Intermediate used in Grignard reactions to construct the C-25 hydroxylated side chain. nih.gov

Stereochemical Considerations in the Synthesis of Cholecalciferol Analogs

The biological activity of vitamin D analogs is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at multiple chiral centers in the A-ring, CD-ring, and the side chain is a critical aspect of their synthesis.

The cholecalciferol framework contains several stereocenters, and the configuration at each can significantly impact the molecule's ability to bind to the vitamin D receptor (VDR). For example, research has explored the synthesis of both natural (20R) and unnatural (20S) configurations of the side chain to study the impact on biological activity. mdpi.com

Stereocontrol is often achieved by using starting materials with pre-defined stereochemistry, such as D-lyxose for A-ring synthesis or steroids with the natural configuration. mdpi.com Additionally, stereoselective reactions are employed to introduce new chiral centers with high fidelity. An example is the Sharpless asymmetric dihydroxylation, which can be used to install hydroxyl groups on the side chain with a specific stereochemistry. mdpi.com The reduction of ketone intermediates, such as with sodium borohydride (B1222165) (NaBH₄), can also lead to the formation of specific alcohol stereoisomers. mdpi.com The photochemical synthesis of vitamin D itself is an inherently stereochemical process, leading to the specific geometry of the triene system. libretexts.org

Derivatization Techniques for Modified Analogs

A prominent derivatization strategy is fluorination . The introduction of fluorine atoms, which are highly electronegative, can block metabolic oxidation and increase the compound's half-life. mdpi.comresearchmap.jp For example, the synthesis of 24,24-difluoro and 23,23-difluoro analogs aims to prevent catabolism by the CYP24A1 enzyme. nih.govmdpi.com Reagents like N,N-diethylaminosulfur trifluoride (DAST) are used to introduce fluorine into the molecule. mdpi.comresearchmap.jp

Other derivatization techniques include:

Hydroxylation: Introducing additional hydroxyl groups at various positions, such as C-1, C-2, or C-4, is a common strategy to create new analogs with potentially altered activities. acs.orgmdpi.com

Side-Chain Homologation: Extending the side chain, for instance by adding methylene (B1212753) groups to create 26,27-dihomo or 26,27-bishomo analogs, is another modification. acs.org The synthesis of 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D₃ involves the extension of the side chain at C-26 and C-27. nih.gov

A-Ring Modification: The A-ring can be modified by introducing substituents, such as a 2α-hydroxypropyl group, which has been shown to increase VDR binding affinity. acs.org

Biochemical Metabolism and Pharmacokinetics Research

The metabolic journey of 25-Hydroxy-26,27-dimethylcholecalciferol, a synthetic analog of the primary circulating form of vitamin D, 25-hydroxycholecalciferol, is governed by a series of enzymatic hydroxylations and subsequent catabolic events. These processes, primarily mediated by cytochrome P450 enzymes, are critical in determining the analog's potential bioactivity and its clearance from the body.

Enzymatic Hydroxylation of this compound Analogs: Investigation of 1α-Hydroxylation Pathways

The conversion of 25-hydroxyvitamin D3 to its biologically active form, 1α,25-dihydroxyvitamin D3, is a critical activation step catalyzed by the enzyme 1α-hydroxylase (CYP27B1). Research into synthetic analogs, such as this compound, investigates whether they can also serve as substrates for this vital enzyme.

Studies on related 26,27-dialkyl analogs of 1α,25-dihydroxyvitamin D3 have demonstrated significant biological activity, which is intrinsically linked to their interaction with the vitamin D receptor (VDR). For the 25-hydroxy form to become a potent VDR agonist, it must first undergo 1α-hydroxylation. The efficiency of this conversion by CYP27B1 is a key determinant of the analog's ultimate potency. While direct studies on the 1α-hydroxylation of this compound are not extensively documented, the known substrate flexibility of CYP27B1 suggests that it may hydroxylate this analog, albeit potentially at a different rate compared to the endogenous substrate. The presence of the dimethyl groups at the 26 and 27 positions could influence the binding affinity and orientation of the analog within the active site of CYP27B1, thereby affecting the kinetics of the reaction.

Role of Cytochrome P450 Enzymes (e.g., CYP2R1, CYP27B1, CYP24A1) in Analog Metabolism

The metabolism of vitamin D and its analogs is a multi-step process involving several key cytochrome P450 enzymes:

CYP2R1: This enzyme is one of the primary 25-hydroxylases in the liver, responsible for converting vitamin D3 to 25-hydroxyvitamin D3. In the context of exogenously supplied this compound, the role of CYP2R1 would be bypassed as the compound is already hydroxylated at the 25-position.

CYP27B1: As discussed, CYP27B1 is the mitochondrial 1α-hydroxylase that activates 25-hydroxyvitamin D3 to 1α,25-dihydroxyvitamin D3 in the kidneys and other tissues. nih.gov The activity of CYP27B1 on this compound is a crucial, yet not fully elucidated, step for its potential biological function.

CYP24A1: This enzyme is the principal catabolic enzyme for both 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3. nih.gov It initiates a cascade of side-chain oxidations, leading to the inactivation and excretion of vitamin D metabolites. The modification of the side chain in this compound, specifically the dimethylation at positions 26 and 27, is anticipated to alter its susceptibility to CYP24A1-mediated catabolism. Modifications at this end of the side chain in other vitamin D analogs have been shown to hinder CYP24A1 activity, potentially leading to a longer half-life of the active form.

Side Chain Catabolism and Degradation Pathways

The primary route for the inactivation of vitamin D compounds is through the C-24 oxidation pathway, initiated by the enzyme CYP24A1. nih.gov This pathway involves a series of hydroxylation steps that ultimately lead to the cleavage of the side chain and the formation of calcitroic acid, which is then excreted.

For this compound, the presence of methyl groups at the 26 and 27 positions is expected to significantly impact this catabolic process. These modifications can sterically hinder the binding of the analog to the active site of CYP24A1 or alter the electronic properties of the side chain, making it a poorer substrate for the enzyme. Research on other side-chain modified analogs, such as those with fluorination, has demonstrated reduced rates of metabolism by CYP24A1. This resistance to degradation could lead to a prolonged biological effect of the 1α-hydroxylated form of the compound.

Interaction with Vitamin D Binding Protein (DBP)

The transport of vitamin D metabolites in the bloodstream is predominantly handled by the Vitamin D Binding Protein (DBP). This interaction is a critical factor in the pharmacokinetics of these compounds, influencing their bioavailability, half-life, and distribution to target tissues.

Binding Affinity Studies with Plasma Proteins

Compound/AnalogRelative Binding Affinity for DBP (Compared to 1,25(OH)2D3)
1α,25-dihydroxy-26,27-dimethylvitamin D3Data not available; expected to differ from 1,25(OH)2D3
1α,25-dihydroxy-26,27-diethylvitamin D3Lower than 1,25(OH)2D3 (inferred)
1α,25-dihydroxy-26,27-dipropylvitamin D3Lower than 1,25(OH)2D3 (inferred)

This table is based on inferred data from studies on related analogs and highlights the need for direct binding affinity studies for this compound.

Molecular and Cellular Mechanisms of Action

Vitamin D Receptor (VDR) Binding and Activation Studies

The affinity with which a vitamin D analog binds to the VDR is a critical determinant of its biological potency. nih.gov Modifications to the side chain of the vitamin D molecule, such as the dimethylation at the 26 and 27 positions in 25-Hydroxy-26,27-dimethylcholecalciferol, can significantly alter this interaction.

Competitive Ligand-Binding Assays with Recombinant VDR

Competitive ligand-binding assays are used to determine the relative affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. Studies on analogs with similar side-chain modifications provide insight into the binding characteristics of this compound.

Research on various 26,27-dialkyl analogs of 1α,25-dihydroxyvitamin D3 has shown that the size of the alkyl groups at these positions influences VDR binding. In one study, 1α,25-dihydroxy-26,27-dimethylvitamin D3 demonstrated a high affinity for the VDR from HL-60 cells, which correlated with its potent ability to induce cell differentiation. nih.gov The binding affinity of this dimethylated analog was comparable to or greater than the diethyl analog, and significantly higher than the dipropyl analog, suggesting an optimal size for the substituents at the 26 and 27 positions for VDR interaction. nih.gov

Interactive Table: Relative Binding Affinity of Selected Vitamin D Analogs for the VDR

CompoundRelative Binding Affinity (%) (Compared to 1,25(OH)₂D₃)
1α,25-dihydroxyvitamin D₃ (Calcitriol)100
1α,25-dihydroxy-26,27-dimethylvitamin D₃Data suggests high affinity, comparable to Calcitriol nih.gov
1α,25-dihydroxy-26,27-diethylvitamin D₃High, but generally less than the dimethyl analog nih.gov
1α,25-dihydroxy-26,27-dipropylcholecalciferolSignificantly lower than dimethyl and diethyl analogs nih.gov
2α-(3′-Hydroxypropyl)-1,25(OH)₂D₃300 acs.org
2β-(3′-hydroxypropyl)-1,25(OH)₂D₃140 acs.org

Structural Analysis of VDR-Ligand Interactions

The three-dimensional structure of the VDR's ligand-binding domain (LBD) complexed with its ligand reveals the molecular basis for activation. The natural ligand, 1,25(OH)₂D₃, stabilizes the LBD in an active conformation, primarily through hydrogen bonds with key amino acid residues. nih.govnih.gov The 1α-hydroxyl group typically forms hydrogen bonds with residues such as Ser237 and Arg274, while the 25-hydroxyl group interacts with His305 and His397. nih.govnih.gov

While a crystal structure for this compound bound to the VDR is not specifically available, analysis of other side-chain modified analogs provides valuable insights. nih.govresearchgate.net The addition of dimethyl groups at positions 26 and 27 likely influences how the side chain fits within the hydrophobic ligand-binding pocket of the VDR. These bulky groups can create additional van der Waals contacts with non-polar amino acid residues lining the pocket, potentially increasing the stability of the VDR-ligand complex and contributing to a high binding affinity. However, if the substituents are too large, they can cause steric hindrance, leading to a weaker interaction, as seen with the dipropyl analog. nih.gov

Post-Receptor Signaling Cascade Investigations

While the primary mechanism of vitamin D action is genomic, involving the VDR as a transcription factor, evidence also points to the existence of rapid, non-genomic signaling pathways. psu.edu These pathways are initiated by the binding of vitamin D compounds to a putative membrane-associated VDR, leading to the activation of intracellular signaling cascades.

Studies on side-chain modified vitamin D analogs have indicated that pathways such as the phosphatidylinositol 3-kinase (PI3K) and the extracellular-signal regulated kinase (ERK1/2) mitogen-activated protein kinase (MAPK) pathways can be crucial for their biological effects, like inducing cell differentiation. psu.edu For some analogs, the activation of these signaling cascades is a necessary step for their full range of cellular responses. psu.edu This signaling can involve the activation of downstream kinases and the generation of second messengers, although the specific pathways engaged by this compound have not been fully elucidated. nih.gov

Transcriptional Regulation and Gene Expression Modulation by Analogs

The ultimate function of VDR activation is the modulation of target gene transcription. nih.gov Upon binding a ligand like this compound, the VDR undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs). nih.gov

Identification and Characterization of Vitamin D Response Elements (VDREs)

VDREs are typically located in the promoter or enhancer regions of target genes. They consist of two direct repeats of a hexanucleotide sequence, separated by a three-nucleotide spacer. The VDR-RXR heterodimer binds to these elements to either activate or repress the transcription of the associated gene. nih.gov

Thousands of VDR binding sites have been identified throughout the human genome, regulating hundreds of genes in a cell-specific manner. nih.govnih.gov The specific set of genes regulated by this compound would depend on the cellular context and the precise conformation it induces in the VDR-RXR heterodimer upon binding to a VDRE. Genes commonly regulated by vitamin D compounds are involved in calcium homeostasis, cell cycle control, differentiation, and immune function. oup.com For example, the CYP24A1 gene, which codes for the enzyme that catabolizes vitamin D, is a well-known VDR target gene containing a prominent VDRE.

Role of Co-activators and Co-repressors in Analog-Mediated Transcription

The transcriptional activity of the VDR-RXR heterodimer is dependent on the recruitment of a large complex of coregulatory proteins. nih.gov In its unliganded state, the VDR may be bound to co-repressor proteins, which silence gene transcription. acs.orgnih.gov

Upon ligand binding, the conformational change in the VDR's LBD facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. acs.orgnih.gov These co-activators, such as those from the steroid receptor co-activator (SRC) family, often possess histone acetyltransferase (HAT) activity, which helps to decondense the chromatin structure, making the DNA more accessible for transcription. nih.gov The specific structure of the ligand can influence which co-activators are recruited and the stability of the resulting complex, thereby fine-tuning the transcriptional output. nih.gov The high biological activity of potent analogs like those with 26,27-dimethylation suggests they are effective at inducing the necessary conformational changes in the VDR to promote a stable and efficient interaction with co-activators.

Gene Expression Profiling Related to Cellular Processes

The biological activities of this compound, like other vitamin D compounds, are fundamentally mediated through the regulation of gene expression. After cellular uptake, it can be hydroxylated to its active form, 1α,25-dihydroxy-26,27-dimethylcholecalciferol. This active metabolite then binds to the Vitamin D Receptor (VDR), a ligand-dependent transcription factor that is a member of the nuclear receptor superfamily. nih.govnih.gov This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.gov This binding initiates the recruitment of co-regulatory proteins and modulates the transcription of hundreds of genes in a cell-specific manner. nih.govnih.gov

While direct transcriptome-wide profiling for this compound is not extensively documented, the profile of gene regulation is expected to parallel that of the natural hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), with the potency of gene modulation depending on the analog's affinity for the VDR. nih.gov The primary target genes are involved in a wide array of cellular processes.

Key genes regulated by the VDR signaling pathway include:

CYP24A1 (24-hydroxylase): This gene is strongly induced by 1,25(OH)₂D₃ and is a key enzyme for the catabolism of vitamin D metabolites. Its induction serves as a negative feedback mechanism to prevent excessive vitamin D signaling and is often used as a marker of VDR activation. nih.govnih.gov

TRPV6 (Transient Receptor Potential Cation Channel, Subfamily V, Member 6): A crucial gene for intestinal calcium absorption, its expression is upregulated by the VDR, facilitating the entry of calcium into enterocytes. nih.govnih.gov

S100G (Calbindin-D9k): This gene encodes a calcium-binding protein that buffers intracellular calcium and facilitates its transport across the intestinal epithelium. Its expression is highly sensitive to VDR activation. nih.govnih.gov

ATP2B1 (Plasma Membrane Ca²⁺-ATPase 1): Involved in the active extrusion of calcium from cells, its expression is also modulated by vitamin D to maintain calcium homeostasis. nih.govnih.gov

Studies on human intestinal cells (enteroids and colonoids) have confirmed that VDR-mediated gene regulation is specific to the intestinal segment and the differentiation state of the cells, highlighting the complexity of vitamin D's physiological effects. nih.govnih.gov The expression of the VDR itself does not appear to be significantly altered by treatment with vitamin D metabolites. nih.govnih.gov The gene regulatory potential of 25-hydroxyvitamin D metabolites is considered direct, although they exhibit a lower affinity for the VDR compared to 1,25(OH)₂D₃. nih.gov

Table 1: Key Genes Regulated by Vitamin D Receptor (VDR) Activation

Gene Encoded Protein Primary Function Regulation by Vitamin D
VDR Vitamin D Receptor Nuclear transcription factor that mediates vitamin D's genomic actions. Generally not regulated by its own ligand. nih.govnih.gov
CYP24A1 24-Hydroxylase Catabolizes vitamin D metabolites (25(OH)D and 1,25(OH)₂D). Strongly Upregulated. nih.govnih.gov
CYP27B1 1α-Hydroxylase Converts 25(OH)D to the active hormone 1,25(OH)₂D. Downregulated by 1,25(OH)₂D (negative feedback). nih.gov
TRPV6 Calcium Channel Mediates apical calcium entry in intestinal and kidney cells. Upregulated. nih.govnih.gov
S100G Calbindin-D9k Intracellular calcium-binding and transport protein. Upregulated. nih.govnih.gov

| ATP2B1 | PMCA1b | Basolateral calcium pump for extrusion of Ca²⁺ from cells. | Upregulated. nih.govnih.gov |

Cellular Responses and Phenotypic Alterations Induced by this compound Analogs

In Vitro Studies on Cell Differentiation (e.g., Human Promyelocytic Leukemia HL-60 Cells)

Analogs of 1,25(OH)₂D₃, including the 1α-hydroxylated form of this compound, are potent inducers of cell differentiation, particularly in myeloid leukemia cell lines like the human promyelocytic leukemia HL-60 cells. These cells can be induced to differentiate into monocytes or macrophages by vitamin D compounds.

A key study evaluated the monocytic differentiation-inducing activity of several 26,27-dialkyl analogs of 1α,25(OH)₂D₃ in HL-60 cells. The activity was measured by the ability of the cells to reduce nitroblue tetrazolium (NBT), a marker of functional differentiation. Under serum-free culture conditions, the potency for inducing differentiation was found to be directly correlated with the binding affinity of the analogs for the VDR in HL-60 cells.

The research demonstrated the following order of potency: 1α,25-dihydroxy-26,27-dimethylvitamin D₃ ≥ 1α,25-dihydroxy-26,27-diethylvitamin D₃ >> 1α,25-dihydroxy-26,27-dipropylvitamin D₃

This indicates that the dimethyl analog is one of the most potent compounds in this series for inducing HL-60 cell differentiation. The study also highlighted that under serum-supplemented conditions, the biological activity could be modulated by the analogs' differing affinities for serum vitamin D-binding proteins (DBP), which can affect the amount of free compound available to the cells.

Table 2: Differentiation-Inducing Activity of 1α,25(OH)₂D₃ Analogs in HL-60 Cells (Serum-Free Conditions)

Compound Relative Potency (NBT Reduction) Correlation with VDR Binding Affinity
1α,25-dihydroxy-26,27-dimethylvitamin D₃ High Strong
1α,25-dihydroxy-26,27-diethylvitamin D₃ High Strong
1α,25-dihydroxy-26,27-dipropylvitamin D₃ Low Strong

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | Standard Reference | Standard Reference |

Research on Cellular Proliferation and Apoptosis Mechanisms

Vitamin D metabolites are well-recognized for their anti-proliferative and pro-apoptotic effects in various cancer cell lines. While direct studies on this compound are limited, research on its parent compound, 25-hydroxycholecalciferol (25(OH)D₃), and the active hormone 1,25(OH)₂D₃ provides insight into the likely mechanisms.

These compounds inhibit cell growth and viability in cancer cells, such as the SiHa cervical cancer cell line. nih.govnih.gov The primary mechanism for this anti-proliferative effect is the induction of cell cycle arrest, typically at the G0/G1 phase. nih.gov This arrest prevents cells from entering the synthesis (S) phase, thereby halting proliferation.

In addition to inhibiting proliferation, vitamin D compounds can induce apoptosis (programmed cell death). This is often mediated by the disruption of mitochondrial function, which can involve the translocation of pro-apoptotic proteins like Bax to the mitochondria and the subsequent release of cytochrome c. nih.gov In some cell types, however, 1,25(OH)₂D₃ has been shown to exert its anti-proliferative effects without inducing apoptosis, suggesting that the specific cellular response is context-dependent. nih.gov The anticancer actions are mediated by alterations in the expression of genes involved in the vitamin D metabolic system, including the VDR and CYP24A1. nih.gov

It is hypothesized that this compound and its active form act through similar VDR-mediated pathways to control cell proliferation and apoptosis, with its efficacy being dependent on its VDR binding affinity and metabolic activation.

Table 3: Summary of Cellular Proliferation and Apoptosis Effects of Related Vitamin D Compounds

Compound Cell Line Example Effect on Proliferation Effect on Apoptosis Key Mechanism
25(OH)D₃ SiHa (Cervical Cancer) Inhibition nih.govnih.gov Induction nih.govnih.gov Alteration of VDMS gene expression. nih.gov
1,25(OH)₂D₃ MCF-7 (Breast Cancer) Inhibition Induction nih.gov Mitochondrial disruption, Bax translocation. nih.gov

| 1,25(OH)₂D₃ | Mesenchymal Multipotent Cells | Inhibition | No Induction nih.gov | Cell cycle arrest at G0/G1. nih.gov |

Elucidation of Cellular Calcium and Phosphate (B84403) Transport Mechanisms

The regulation of calcium and phosphate homeostasis is a hallmark function of vitamin D. The active form, 1,25(OH)₂D₃, orchestrates the transport of these minerals, primarily in the intestine and kidneys. Although direct data for this compound is not available, its action can be inferred from the well-established mechanisms of its parent compounds.

Calcium Transport: Active transcellular calcium transport is a multi-step process tightly regulated by 1,25(OH)₂D₃. The process involves:

Apical Entry: Calcium enters intestinal or renal epithelial cells through the TRPV6 calcium channel, the expression of which is upregulated by VDR activation. nih.govnih.gov

Intracellular Diffusion: Once inside the cell, calcium binds to calbindin (S100G), which buffers the ion and facilitates its transport to the basolateral membrane. The S100G gene is a primary target of the VDR. nih.govnih.gov

Basolateral Extrusion: Calcium is actively pumped out of the cell into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b/ATP2B1) and the sodium-calcium exchanger (NCX1). The expression of ATP2B1 is also regulated by vitamin D. nih.govnih.gov

The efficiency of an analog like this compound in regulating calcium transport would depend on its ability to be converted to the 1α-hydroxylated form and subsequently activate the VDR to control the expression of these essential transport proteins.

Phosphate Transport: Vitamin D also stimulates intestinal and renal phosphate absorption. Vascular perfusion with 1,25(OH)₂D₃ has been shown to rapidly enhance phosphate transport in duodenal loops. nih.gov This process involves the regulation of sodium-phosphate cotransporters. Studies suggest that 1,25(OH)₂D₃ can stimulate renal phosphate transport by directly altering the composition of the brush border membrane. nih.gov The regulation of phosphate transport appears to be complex, involving interactions with luminal calcium content and the relative levels of different vitamin D metabolites. nih.gov

Advanced Research Methodologies and Analytical Techniques

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are fundamental to the analysis of 25-Hydroxy-26,27-dimethylcholecalciferol, allowing for its separation from complex biological matrices and accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of vitamin D metabolites, including synthetic analogs like this compound. The method's strength lies in its ability to resolve structurally similar compounds. For the analysis of 25-hydroxyvitamin D compounds, reversed-phase HPLC is commonly employed.

Methodologies often involve a protein precipitation step, followed by liquid-liquid extraction to isolate the analyte from the sample matrix before injection into the HPLC system. oatext.com A typical HPLC setup for the analysis of related compounds would utilize a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and water. oatext.com Detection is commonly achieved using a UV detector at a wavelength of 265 nm, which is the characteristic absorbance maximum for the vitamin D chromophore. frontierspartnerships.org The robustness of HPLC allows for excellent linearity, accuracy, and precision in quantification. oatext.comscispace.com

Table 1: Typical HPLC Parameters for Analysis of 25-Hydroxyvitamin D Analogs

ParameterValue/Description
Column Synergy hydro-RP, 4.6 x 250 mm, 4.0 µm particle size
Mobile Phase Methanol/Acetonitrile/Water (70/25/5)
Flow Rate 1.2 mL/min (Isocratic elution)
Detection UV at 265 nm
Linearity 5-160 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Limit of Detection (LOD) 4 ng/mL

This table presents typical parameters based on established methods for similar 25-hydroxyvitamin D compounds and serves as a likely starting point for the analysis of this compound. oatext.com

For enhanced sensitivity and specificity, mass spectrometry-based methods are the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of vitamin D metabolites, though it requires derivatization to increase the volatility of the compounds. nih.gov A common derivatization agent is trimethylsilane (B1584522) (TMS), which converts the hydroxyl groups to trimethylsilyl (B98337) ethers. nih.gov This process significantly enhances the ionization efficiency of the molecule. nih.gov In a typical GC-MS analysis of a related compound like 25-hydroxyvitamin D3-TMS, the parent and product ions can be identified, allowing for specific detection and quantification. nih.gov For instance, the multiple reaction monitoring (MRM) mode can be used to monitor specific fragmentation transitions, providing high selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the quantification of vitamin D metabolites due to its high sensitivity, specificity, and throughput. sigmaaldrich.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. sigmaaldrich.com It can distinguish between different vitamin D metabolites and their isomers. nih.gov Derivatization can also be used in LC-MS/MS to improve ionization efficiency. nih.gov The use of multiple reaction monitoring (MRM) allows for the selective detection of the target analyte even in complex biological samples. sigmaaldrich.com

Table 2: Comparison of Mass Spectrometry Techniques for 25-Hydroxyvitamin D Analog Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Required (e.g., Trimethylsilylation) nih.govOften not required, but can enhance sensitivity nih.gov
Ionization Electron Ionization (EI) after derivatizationElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Selectivity High, especially with MRM nih.govVery High, excellent for resolving isomers and isobars nih.gov
Sensitivity HighVery High, often superior to GC-MS sigmaaldrich.com
Primary Application Quantification and structural confirmation jfda-online.comGold standard for clinical and research quantification sigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods

Beyond chromatographic methods, various spectroscopic techniques are crucial for the complete structural elucidation of novel compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to determine the precise arrangement of atoms and confirm the presence and location of the additional methyl groups on the side chain. Mass spectrometry, as discussed, provides vital information on the molecular weight and fragmentation pattern, further confirming the structure. UV spectroscopy is used to identify the characteristic triene system of the vitamin D scaffold, typically showing an absorption maximum around 265 nm.

Application of Stable Isotope Labeled Analogs in Metabolic Pathway Elucidation

The synthesis and use of stable isotope-labeled analogs are invaluable for tracing the metabolic pathways of vitamin D compounds. nih.gov For this compound, a deuterated or ¹³C-labeled version could be synthesized. By administering this labeled compound, researchers can track its conversion to other metabolites in vivo or in vitro. nih.gov The labeled metabolites can be distinguished from their endogenous counterparts by mass spectrometry, allowing for the unambiguous identification of metabolic products and the elucidation of the metabolic pathways. nih.gov This approach has been successfully used to study the side-chain metabolism of other vitamin D compounds. nih.gov

In Vitro Experimental Systems

In vitro systems provide a controlled environment to study the biological activity and metabolism of specific compounds, avoiding the complexity of whole-animal studies.

Duodenal organ culture is a valuable in vitro model for investigating the direct effects of vitamin D metabolites on intestinal calcium transport and gene expression. nih.gov In this system, small sections of the duodenum are maintained in a culture medium. The effects of adding this compound to the culture could be assessed by measuring changes in the expression of genes involved in calcium absorption, such as TRPV6 and calbindin-D9k. nih.gov This system allows for the direct examination of the compound's biological activity at the tissue level, providing insights into its potential role in calcium homeostasis. nih.gov

Isolated Cell Culture Models (e.g., Human Decidual Cells)

The investigation of this compound and its analogs in isolated cell culture models provides crucial insights into their cellular and molecular mechanisms of action. While direct studies on this compound in human decidual cells are not extensively documented in the provided research, the methodology of using such cells for studying vitamin D metabolism is well-established. For instance, isolated human decidual cells have been successfully used to study the metabolism of 25-hydroxycholecalciferol. In these studies, collagenase-dispersed decidual cells from term placentas were cultured and shown to hydroxylate [3H]cholecalciferol, yielding 1α,25-dihydroxycholecalciferol. nih.gov This model system offers a potential framework for exploring the metabolic fate and activity of this compound in tissues relevant to pregnancy. nih.gov

More specific research has been conducted on the differentiation-inducing activity of related compounds in other cell lines, such as human promyelocytic leukemia (HL-60) cells. nih.gov These studies provide a valuable surrogate for understanding the potential biological effects of this compound at the cellular level. The monocytic differentiation-inducing activity of steroidal side chain-lengthened 1α,25-dihydroxyvitamin D3 analogs, including the 26,27-dimethylated form, has been examined in HL-60 cells under both serum-supplemented and serum-free conditions. nih.gov

In serum-free cultures, the potency of these analogs in inducing differentiation, as measured by the reduction of nitroblue tetrazolium, was directly correlated with their binding affinity for the vitamin D3 receptor in HL-60 cells. nih.gov This suggests that the structural modifications at the C-26 and C-27 positions influence the biological activity by altering the interaction with the receptor. nih.gov However, in the presence of serum, this correlation was less direct, indicating that serum vitamin D-binding proteins modulate the cellular activity of these analogs. nih.gov

Below is a data table summarizing the relative in vitro potency of different 1α,25-dihydroxyvitamin D3 analogs in inducing differentiation in HL-60 cells under serum-free conditions.

CompoundRelative Potency for Differentiation-Inducing Activity
1α,25-dihydroxy-26,27-dimethylvitamin D3High
1α,25-dihydroxy-26,27-diethylvitamin D3High
1α,25-dihydroxy-26,27-dipropylvitamin D3Low

This table illustrates the high potency of the dimethyl and diethyl analogs compared to the dipropyl analog in serum-free HL-60 cell cultures, as reported in the study. nih.gov

In Vivo Preclinical Models for Biological Activity Assessment

Preclinical in vivo models are indispensable for evaluating the systemic biological activity of vitamin D analogs like this compound. Research on a closely related fluorinated analog, 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3, provides significant insights into the in vivo effects of modifying the side chain of 25-hydroxyvitamin D3. nih.gov

Studies have shown that 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 is a highly potent vitamin D analog with in vivo bioactivity comparable to that of the naturally occurring 25-hydroxyvitamin D3. nih.gov This indicates that the modifications at the C-24, C-26, and C-27 positions result in a compound that retains significant biological function in a whole-organism context. nih.gov

The biological activity of these analogs is further understood by examining their binding affinities to key proteins. The 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 analog was found to bind to the vitamin D binding protein with a slightly lower affinity than 25-hydroxyvitamin D3. nih.gov Its affinity for the intestinal cytosol receptor for 1,25-dihydroxyvitamin D3 was approximately the same as that of 25-hydroxyvitamin D3. nih.gov

Furthermore, in organ-cultured duodenum, a model that bridges in vitro and in vivo systems, this analog was shown to induce the synthesis of calcium-binding protein with a potency approximately 1/20th that of 1,25-dihydroxyvitamin D3. nih.gov The 1α-hydroxylated form of this analog, 24,24-difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3, demonstrated in vivo bioactivity similar to 1,25-dihydroxyvitamin D3 and was about three times more active in inducing calcium-binding protein in the organ-culture duodenum model. nih.gov

The following table summarizes the comparative biological activities of these analogs.

CompoundIn Vivo BioactivityBinding Affinity to Vitamin D Binding ProteinBinding Affinity to Intestinal Cytosol Receptor for 1,25(OH)2D3
24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3Similar to 25-hydroxyvitamin D3Slightly less than 25-hydroxyvitamin D3Approximately the same as 25-hydroxyvitamin D3
24,24-difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3Similar to 1,25-dihydroxyvitamin D3Considerably less than 1,25-dihydroxyvitamin D3Slightly less than 1,25-dihydroxyvitamin D3

This table is based on the research findings on the synthesis and biological activity of novel vitamin D analogs. nih.gov

Structure Activity Relationship Sar and Rational Analog Design

Systematic Modification of the Steroidal Side Chain (C-26, C-27)

The steroidal side chain of vitamin D is a critical site for metabolic inactivation, primarily initiated by the enzyme CYP24A1, which hydroxylates carbons C-24, C-23, and C-26. nih.govnih.gov A key strategy in analog design is to introduce modifications to this side chain to block or hinder this metabolic breakdown, thereby increasing the compound's biological half-life and potency.

The design of 25-Hydroxy-26,27-dimethylcholecalciferol is a direct application of this strategy. The introduction of methyl groups at the C-26 and C-27 positions serves to sterically hinder the action of hydroxylating enzymes. Research has demonstrated that the side chain of 25-hydroxyvitamin D3 undergoes metabolic oxidation. nih.gov By modifying this terminal region, the metabolic pathway is altered.

Comparative Potency and Efficacy of Novel Analogs in Research Models

The potency and efficacy of new vitamin D analogs are evaluated through a variety of in vitro and in vivo models. Key metrics include binding affinity to the VDR, ability to induce cell differentiation (e.g., in human leukemia HL-60 cells), and effects on calcium metabolism in animal models. nih.govnih.gov

Analogs with modifications to the C-25, C-26, and C-27 positions have shown varied and often enhanced biological profiles compared to the parent compounds. For instance, research on certain analogs of 1α,25-dihydroxyvitamin D₂ demonstrated that the presence of terminal alkyl groups at C-25 strongly influences the binding affinity for the VDR. nih.gov While specific data for this compound is not broadly detailed in comparative tables, the principles derived from similar analogs are applicable. For example, studies on analogs where the side chain is altered show that these compounds can possess potent anti-proliferative and pro-differentiating effects, sometimes stronger than the natural hormone, in various cancer cell lines. nih.gov

The table below, derived from research on related vitamin D₂ analogs, illustrates how side-chain modifications affect VDR binding and resistance to metabolism, which are key determinants of potency.

CompoundKey Side-Chain FeatureRelative VDR Binding Affinity (%)Metabolic Conversion (%)
1,25(OH)₂D₃ (Calcitriol)Standard Side Chain10044
PRI-1906Methyl at C-251422.3
PRI-1907Ethyl at C-251250.8
PRI-1917Two Ethyls at C-2511-
Data adapted from a study on 1α,25-dihydroxyvitamin D₂ analogs, illustrating the impact of alkyl groups at the C-25 position on VDR binding and metabolism. nih.gov The 26,27-dimethyl modification in the subject compound follows a similar design principle of side-chain alkylation.

Strategies for Dissociation of Biological Activities in Analog Development

A primary goal in the development of vitamin D analogs is the dissociation of calcemic activity from other desirable biological effects, such as anti-cancer and immunomodulatory actions. nih.govnih.gov High levels of the natural hormone 1,25(OH)₂D₃ can lead to hypercalcemia, a dangerous increase in blood calcium levels. mdpi.com

Structural modifications are the key to achieving this separation of effects. Several strategies have proven effective:

Side-Chain Modification: As seen with this compound, altering the side chain can change how the molecule is metabolized and how it interacts with the VDR and its associated proteins. This can lead to tissue-specific effects with lower calcemic side effects. nih.gov For example, the analog 22-oxa-1,25-dihydroxyvitamin D3 suppresses parathyroid hormone (PTH) without inducing severe hypercalcemia. nih.gov

A-Ring Modification: Changes to the A-ring of the vitamin D structure, such as the introduction of functional groups at the C-2 position, can enhance VDR binding affinity and confer resistance to metabolism. jst.go.jp

19-nor Analogs: Deletion of the C-19 exomethylene group can reduce calcemic effects while retaining potent cell differentiation activity. jst.go.jp

These modifications can alter the conformation of the VDR upon ligand binding, which may influence the recruitment of co-activator and co-repressor proteins, ultimately leading to a different profile of gene expression compared to the natural hormone. nih.govnih.gov This allows for the development of analogs that are potent inducers of cell differentiation but have 10-fold to 100-fold less calcemic activity.

Correlation between Receptor Binding Affinity and Biological Activity

The initial step in vitamin D's genomic action is binding to the VDR. nih.govmdpi.com Therefore, VDR binding affinity is a crucial parameter for assessing a new analog. However, a direct correlation between high binding affinity and high biological activity is not always observed. researchgate.net

Some analogs have been reported to bind to the VDR with a lower affinity than calcitriol, yet exhibit more pronounced or specific biological activities, such as stronger anti-proliferative properties or lower calcemic effects. researchgate.net This discrepancy can be attributed to several factors:

Metabolic Stability: An analog with lower binding affinity might have a much longer biological half-life due to resistance to degradation, leading to a more sustained action in target cells. nih.gov

Post-Binding Events: The biological response is not solely dependent on the initial binding event. The specific conformational change induced in the VDR by the analog can affect its interaction with the retinoid X receptor (RXR) and the subsequent recruitment of transcriptional co-regulators, leading to a unique gene expression profile. nih.govmdpi.com

Non-Genomic Pathways: Vitamin D can also elicit rapid, non-genomic signals, and the ability of an analog to trigger these pathways may not correlate directly with its affinity for the nuclear VDR. nih.gov

The following table presents data for a series of vitamin D analogs, comparing their ability to bind the VDR with their potency in inducing cell differentiation, illustrating the sometimes-complex relationship between these two parameters.

CompoundVDR Binding Affinity (Relative to 1,25(OH)₂D₃)Cell Differentiation Potency (EC₅₀, nM)
1α,25-Dihydroxyvitamin D₃100%0.8 x 10⁻²
Calcipotriol~100%0.9 x 10⁻²
7-methyl-1α,25-(OH)₂D₃~10%1.1 x 10⁻²
7-methyl-1α,25-(OH)₂-19-nor-D₃~6.7%2.5 x 10⁻²
Data adapted from research on C-7 methyl analogs. researchgate.net Note that while the 7-methyl analogs have significantly lower VDR binding affinity, their potency for inducing cell differentiation is only slightly reduced, highlighting the dissociation between binding and a specific biological outcome.

Future Directions and Emerging Research Areas

Application of Genomic and Proteomic Technologies to Uncover Analog Mechanisms

The future of understanding how analogs like 25-Hydroxy-26,27-dimethylcholecalciferol work lies in the fields of genomics and proteomics. The active form of vitamin D, 1α,25-dihydroxyvitamin D3, functions by binding to the vitamin D receptor (VDR), a transcription factor that regulates thousands of genes in a cell-specific manner. nih.gov Modifications to the vitamin D molecule, such as the dimethylation at the C26 and C27 positions, can alter how the compound interacts with the VDR and its co-regulators, leading to a unique gene expression profile.

Genomic and proteomic technologies offer a powerful lens to examine these unique profiles. scispace.com Future research will likely involve:

Transcriptomics (RNA-Seq): This technique can be used to create a comprehensive map of all the genes that are turned on or off in response to this compound in different cell types. This would reveal whether the dimethylated side-chain causes the analog to target a different set of genes compared to the natural hormone, potentially explaining its distinct biological activities.

Proteomics: By analyzing the entire protein landscape of a cell after treatment with the analog, researchers can identify changes in protein expression and post-translational modifications that are downstream of the initial gene activation. This helps connect the genomic response to functional cellular outcomes.

VDR Cistromics (ChIP-Seq): This method identifies all the sites on the genome where the VDR, activated by this compound, binds. Comparing these binding sites with those for the natural hormone can provide direct insight into how the structural modification alters the VDR's genomic targets.

These technologies are crucial for moving beyond simple activity assays to a mechanistic understanding of why methylation at the 26 and 27 positions was found to elevate the calcium-regulating activity in related analogs. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Novel Analog Design

The design of new and improved vitamin D analogs is increasingly driven by computational chemistry and molecular modeling. acs.orgnih.gov These in silico methods allow scientists to predict how a new molecular design will interact with its biological target before it is ever synthesized in a lab.

For this compound, this research area holds significant promise:

Molecular Docking: Scientists can create detailed 3D models of the VDR's ligand-binding pocket and "dock" the this compound molecule into it. This simulation can predict the binding affinity and the specific atomic interactions that stabilize the complex. Such studies can help explain why side-chain modifications influence biological activity.

Structure-Based Drug Design: Using the structure of this compound as a starting point, chemists can computationally design novel derivatives. For example, they could model the effects of adding other functional groups to the dimethylated side chain to further enhance VDR binding or to improve interaction with specific co-regulatory proteins. This approach is instrumental in creating analogs with desired properties, such as increased potency or reduced metabolic breakdown. acs.org

Predictive Modeling: Advanced algorithms can build models that predict the biological activity of a hypothetical analog based on its chemical structure. By training these models on data from existing analogs, researchers can screen thousands of potential new structures virtually, identifying the most promising candidates for synthesis and laboratory testing.

This computational approach accelerates the discovery process, making it possible to rationally design the next generation of analogs based on the unique scaffold provided by this compound.

Development of Highly Selective Analogs for Targeted Biological Pathway Research

A major goal in vitamin D research is the development of Selective Vitamin D Receptor Modulators (SVDRMs). These are analogs designed to trigger only a specific subset of the VDR's functions. For instance, an ideal SVDRM might retain the potent anti-proliferative effects useful in cancer therapy while eliminating the calcemic effects (raising blood calcium levels) that can be a limiting side effect. nih.gov

Research has shown that specific side-chain modifications can dissociate the anti-proliferative and differentiation-inducing activities of vitamin D analogs. scispace.com The dimethylation in this compound represents such a key modification. Future research will focus on leveraging this structural feature to develop highly selective compounds for basic research and potential therapeutic use.

Research GoalPotential Approach with Selective Analogs
Isolate Anti-Cancer Pathways Develop an analog based on the 26,27-dimethyl structure that strongly induces cell cycle arrest but has minimal impact on genes controlling intestinal calcium transport.
Study Immune Modulation Create a derivative that selectively promotes the differentiation of regulatory T-cells without affecting bone metabolism, for research into autoimmune diseases.
Investigate Skin Disorders Synthesize an analog that potently regulates keratinocyte growth and differentiation for psoriasis research, with poor binding to the vitamin D binding protein (DBP) in the blood to limit systemic effects. scispace.com

By creating a toolbox of highly selective analogs, researchers can probe the function of specific biological pathways with surgical precision, uncovering the distinct roles of VDR activation in different tissues and disease states.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a truly holistic view of the action of this compound, future research will depend on the integration of multiple "omics" datasets. nih.govnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the analog's biological impact.

A multi-omics study on this compound would involve:

Perturbation: Treating a cellular or animal model with the analog.

Data Collection: Simultaneously measuring changes in:

Transcriptome: All RNA molecules, to see which genes are expressed.

Proteome: All proteins, to see which proteins are produced and modified.

Metabolome: All small-molecule metabolites (e.g., lipids, amino acids), to see how cellular metabolism is altered.

Computational Integration: Using advanced bioinformatics and machine learning to analyze these massive datasets together. nih.gov This allows researchers to identify causal links between gene activation, protein function, and metabolic shifts.

For example, this integrated approach could reveal that this compound not only upregulates a specific anti-cancer gene (transcriptomics) but also leads to the production of the corresponding tumor-suppressor protein (proteomics) and a measurable shift in cellular energy pathways that starve cancer cells (metabolomics). This provides a much richer and more complete understanding of the analog's mechanism than any single-omics approach could achieve. nih.gov This comprehensive view is essential for translating basic discoveries into effective clinical strategies.

Q & A

Q. What are the key considerations for synthesizing 25-Hydroxy-26,27-dimethylcholecalciferol with high purity?

Methodological Answer: Synthesis requires regioselective hydroxylation at the 25th carbon and dimethylation at the 26th and 27th positions. Protecting groups (e.g., silyl ethers) are critical to prevent undesired side reactions during hydroxylation. Post-synthesis, reverse-phase HPLC with UV detection (λ~265 nm) should confirm purity (>98%), while NMR (¹H and ¹³C) verifies structural integrity, particularly for distinguishing dimethyl groups from steric hindrance artifacts .

Q. How should researchers characterize the stability of this compound under experimental conditions?

Methodological Answer: Stability studies must control for light exposure (UV/visible), temperature (avoid >25°C), and solvent polarity. Use amber glassware and inert atmospheres to minimize photodegradation. Monitor decomposition products (e.g., CO, CO₂ via GC-MS) and quantify intact compound stability using LC-MS over time. Pre-formulation studies in ethanol or DMF (20 mg/ml) are recommended due to its solubility profile .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: LC-MS/MS with deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) minimizes matrix effects. Electrospray ionization (ESI) in positive ion mode enhances sensitivity for the hydroxylated structure. Validate methods against certified reference materials (e.g., NIST SRM 972a) to ensure accuracy in serum or tissue samples .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound be resolved in cross-species studies?

Methodological Answer: Discrepancies often arise from species-specific cytochrome P450 (CYP) isoforms. Use isotopic labeling (³H or ¹⁴C at C-25) to track hydroxylation and side-chain modifications. Pair in vitro microsomal assays (human vs. rodent CYP27B1) with in vivo pharmacokinetic profiling to identify interspecies metabolic divergence. Adjust dosing regimens based on enzyme kinetics (Km/Vmax) to reconcile contradictory results .

Q. What methodological approaches address discrepancies between in vitro and in vivo receptor binding affinity for this compound?

Methodological Answer: In vitro assays (e.g., SPR or ITC) may overestimate binding to the vitamin D receptor (VDR) due to simplified buffer conditions. Validate findings using cell-based luciferase reporter assays with VDR-responsive promoters. In vivo, employ CRISPR-edited VDR knockout models to isolate ligand-specific effects from endogenous feedback loops. Cross-validate with structural docking simulations to assess steric effects of dimethyl groups .

Q. How should researchers design experiments to evaluate the photodegradation kinetics of this compound?

Methodological Answer: Use a xenon arc lamp with calibrated UV output (290–400 nm) to simulate sunlight. Quantify degradation rates via first-order kinetics, measuring half-life (t½) under varying pH (4–9) and oxygen levels. Compare degradation products (e.g., previtamin D analogs) using high-resolution mass spectrometry. Include antioxidants (e.g., BHT) in experimental designs to assess stabilization efficacy .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Use orthogonal crystallization techniques (e.g., anti-solvent addition) to ensure consistent polymorphic forms. Characterize batches via XRPD and DSC to confirm crystallinity. Preclinical studies should include batch-specific stability data in supplementary materials .

Contradiction and Conflict Analysis

Q. How can researchers reconcile contradictory findings on the immunosuppressive vs. immunostimulatory effects of this compound?

Methodological Answer: Context-dependent effects may stem from differential activation of VDR isoforms or crosstalk with glucocorticoid receptors. Design dose-response studies across immune cell subtypes (e.g., Tregs vs. Th17) using flow cytometry and cytokine profiling. Meta-analysis of transcriptomic datasets (RNA-seq) can identify threshold concentrations where pro-inflammatory pathways dominate .

Q. What experimental frameworks resolve conflicts between computational predictions and empirical data on dimethyl group interactions with VDR?

Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with alanine-scanning mutagenesis of VDR ligand-binding domains. Validate hydrophobic interactions via isothermal titration calorimetry (ITC). Cross-reference with cryo-EM structures of VDR-ligand complexes to resolve steric clashes predicted in silico but absent in vitro .

Methodological Best Practices

Q. What quality control protocols are essential for ensuring batch consistency in this compound research?

Methodological Answer: Adhere to ICH Q2(R1) guidelines for method validation. Include system suitability tests (SST) for HPLC/LC-MS, assessing retention time variability (<2%) and peak asymmetry (0.9–1.2). Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life. Document residual solvents (e.g., DMF) via headspace GC-MS to meet pharmacopeial standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.